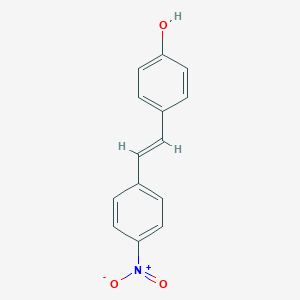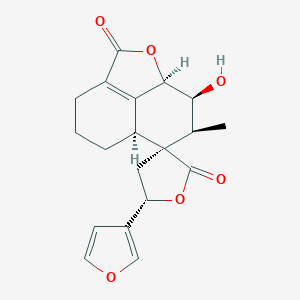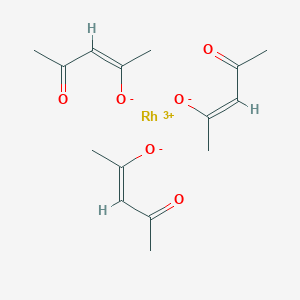
9,10-Anthracenedione, 1-amino-2,4-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-2,4-dichloro- is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of anthracenediones, which are known for their antitumor properties. This compound has been found to have potential applications in the treatment of various types of cancers, including breast, lung, and colon cancer.
Mechanism of Action
The exact mechanism of action of 9,10-Anthracenedione, 1-amino-2,4-dichloro- is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Additionally, this compound has been found to induce oxidative stress, which can also contribute to its antitumor properties.
Biochemical and Physiological Effects
In addition to its antitumor properties, 9,10-Anthracenedione, 1-amino-2,4-dichloro- has been found to have other biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 9,10-Anthracenedione, 1-amino-2,4-dichloro- in lab experiments is that it has been extensively studied and its antitumor properties are well established. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, which can make it difficult to determine its exact mechanism of action. Additionally, it may not be effective against all types of cancer cells, which can limit its usefulness in certain applications.
Future Directions
There are many potential future directions for research on 9,10-Anthracenedione, 1-amino-2,4-dichloro-. One area of interest is the development of new analogs of this compound that may have improved antitumor properties. Additionally, research could focus on understanding the exact mechanism of action of this compound, which could lead to the development of new cancer therapies. Finally, research could focus on the potential applications of this compound in the treatment of other diseases, such as malaria and leishmaniasis.
Synthesis Methods
The synthesis of 9,10-Anthracenedione, 1-amino-2,4-dichloro- involves the reaction of 9,10-anthraquinone with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of various intermediates. The final product is obtained through a series of purification steps, which include recrystallization and column chromatography.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-2,4-dichloro- has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have potential applications in the treatment of other diseases, such as malaria and leishmaniasis.
properties
CAS RN |
13432-32-1 |
|---|---|
Product Name |
9,10-Anthracenedione, 1-amino-2,4-dichloro- |
Molecular Formula |
C14H7Cl2NO2 |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
1-amino-2,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 |
InChI Key |
HVNFHSIIPHSECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Other CAS RN |
13432-32-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



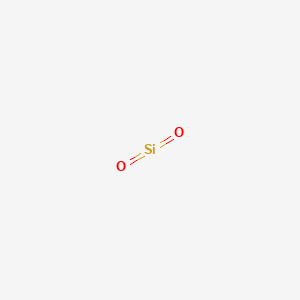

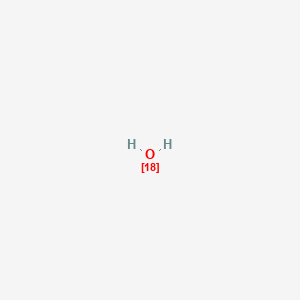
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
